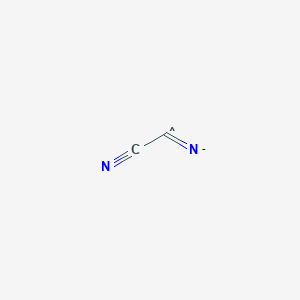

bis(nitridocarbonate)(C--C)(.1-)

説明

特性

分子式 |

C2N2- |

|---|---|

分子量 |

52.03 g/mol |

InChI |

InChI=1S/C2N2/c3-1-2-4/q-1 |

InChIキー |

SELGXVYREWFBRA-UHFFFAOYSA-N |

SMILES |

[C](=[N-])C#N |

正規SMILES |

[C](=[N-])C#N |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural and Electronic Comparisons

Table 1: Key Properties of Bis(nitridocarbonate)(C–C)(•1−) and Analogues

Key Observations:

Connectivity Differences: Bis(nitridocarbonate)(C–C)(•1−) features a C–C bridge, distinct from the S–S bridge in bis(nitridocarbonato)disulfur(S–S)(•1−) . The C–C bond confers higher bond energy (~346 kJ/mol) compared to S–S (~240 kJ/mol), enhancing thermal stability . Mononuclear analogues like CO₂∑– lack bridging atoms, limiting their structural complexity .

Substituent Effects: Nitrido vs. Oxido Groups: The nitrido (N) substituents in bis(nitridocarbonate)(C–C)(•1−) increase electron density compared to oxido (O) groups in CO₂∑– or CO₃∑–, altering redox potentials and reactivity . Hybrid Systems: Bis(nitridocarbonato)disulfur(S–S)(•1−) combines nitrido and sulfur atoms, enabling unique charge delocalization pathways .

Charge and Spin States :

Reactivity and Stability

- Bis(nitridocarbonate)(C–C)(•1−) : Exhibits moderate stability in aqueous solutions but decomposes under UV light due to C–N bond photolysis . Reacts with electrophiles at the nitrido sites.

- Bis(nitridocarbonato)disulfur(S–S)(•1−) : The S–S bridge is susceptible to hydrolysis, forming H₂S and cyanate derivatives .

- CO₂∑– and CO₃∑–: Highly reactive as mononuclear species, often acting as intermediates in carbonate radical chemistry .

Nomenclature Variations

IUPAC naming conventions evolved between 2000 and 2004, leading to discrepancies:

Research Implications

- Material Science : The C–C bridged structure of bis(nitridocarbonate)(C–C)(•1−) is a candidate for conductive polymers due to its delocalized electron system.

- Environmental Chemistry : Analogues like CO₃∑– play roles in atmospheric radical cycles, whereas sulfur-containing variants may influence sulfur biogeochemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis(nitridocarbonate)(C–C)(•1−), and how is its structure validated experimentally?

- Methodological Answer : Synthesis typically involves condensation reactions of nitridocarbonate precursors under controlled anhydrous conditions. Key characterization techniques include:

- X-ray crystallography to confirm the C–C bonding and anion geometry .

- Infrared (IR) spectroscopy to identify nitridocarbonate (–NC) vibrational modes (e.g., asymmetric stretching at ~2100–2200 cm⁻¹) .

- Mass spectrometry (ESI-MS) to verify the molecular ion peak corresponding to the [M]•− charge state .

Q. What experimental conditions influence the stability of bis(nitridocarbonate)(C–C)(•1−) in solution?

- Methodological Answer : Stability is sensitive to:

- Solvent polarity : Low-polarity solvents (e.g., THF) minimize decomposition.

- Temperature : Storage at –20°C under inert atmosphere (argon/nitrogen) reduces radical reactivity .

- Counterion choice : Bulky counterions (e.g., [PPN]⁺) enhance solubility and stabilize the anion via reduced ion pairing .

Q. How is the electronic structure of bis(nitridocarbonate)(C–C)(•1−) analyzed using spectroscopic methods?

- Methodological Answer :

- UV-Vis spectroscopy identifies low-energy transitions (e.g., π→π* or charge-transfer bands) in the 300–500 nm range.

- Electron paramagnetic resonance (EPR) confirms the radical (•1−) nature via a single unpaired electron signal (g ≈ 2.0023) .

Advanced Research Questions

Q. How can density functional theory (DFT) models resolve contradictions between experimental and computational bond-length data in bis(nitridocarbonate)(C–C)(•1−)?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve accuracy for radical systems .

- Compare geometry-optimized structures (C–C bond length ~1.38–1.42 Å) with X-ray data. Discrepancies >0.02 Å suggest inadequate dispersion corrections; apply Grimme’s D3 dispersion .

- Validate with Coupled-Cluster (CCSD(T)) benchmarks for critical parameters .

Q. What mechanistic insights explain the reactivity of the nitridocarbonate group in cross-coupling reactions?

- Methodological Answer :

- Conduct kinetic isotope effect (KIE) studies to distinguish between radical vs. polar pathways.

- Use time-resolved spectroscopy (e.g., femtosecond laser) to detect transient intermediates.

- Model reaction coordinates with ab initio molecular dynamics (AIMD) to simulate transition states .

Q. How can researchers address discrepancies in redox potentials reported for bis(nitridocarbonate)(C–C)(•1−) across studies?

- Methodological Answer :

- Standardize measurements using ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference.

- Control solvent purity (e.g., residual water <10 ppm) and electrolyte concentration (0.1 M TBAPF6).

- Reconcile computational HOMO energies (DFT) with cyclic voltammetry data by adjusting solvation models (e.g., SMD) .

Q. What gaps exist in the current understanding of bis(nitridocarbonate)(C–C)(•1−)’s role in catalytic cycles?

- Methodological Answer :

- Perform isotopic labeling (¹⁵N/¹³C) to track nitridocarbonate transfer in catalysis.

- Conduct operando spectroscopy (e.g., Raman) under reaction conditions to identify active species.

- Systematic literature reviews should prioritize studies with open-shell intermediates and compare mechanistic frameworks (e.g., single-electron transfer vs. ligand-assisted pathways) .

Methodological Design & Theoretical Frameworks

Q. How should researchers integrate multi-reference computational methods to study the electronic ground state of bis(nitridocarbonate)(C–C)(•1−)?

- Methodological Answer :

- Apply CASSCF (Complete Active Space SCF) for accurate treatment of multi-configurational radical states.

- Validate active space selection (e.g., 10 electrons in 8 orbitals) via natural orbital occupation numbers .

Q. What strategies improve reproducibility in synthesizing bis(nitridocarbonate)(C–C)(•1−) derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。